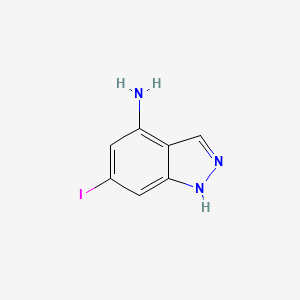

4-Amino-6-iodo-1H-indazole

Descripción general

Descripción

4-Amino-6-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of an iodine atom at the 6th position and an amine group at the 4th position of the indazole ring makes this compound particularly interesting for research and development in pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-iodo-1H-indazole typically involves the iodination of 1H-indazole-4-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-6-iodo-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of 6-substituted indazole derivatives.

Oxidation: Formation of indazole-4,6-dione.

Reduction: Formation of 6-amino-1H-indazole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The indazole scaffold is known for its diverse biological activities, making it a valuable structure in drug design. 4-Amino-6-iodo-1H-indazole derivatives have been synthesized and evaluated for their therapeutic potential against various diseases, particularly cancer.

Antitumor Activity

Numerous studies have demonstrated that indazole derivatives exhibit significant antitumor properties. For instance, compounds derived from this compound have been shown to inhibit specific kinases involved in cancer progression:

- Polo-like kinase 4 (PLK4) : Certain derivatives have been identified as potent PLK4 inhibitors, with IC50 values in the nanomolar range, indicating their potential for targeted cancer therapy .

- Fibroblast Growth Factor Receptors (FGFRs) : Novel derivatives have displayed strong inhibitory activities against FGFRs, crucial for tumor growth and metastasis. For example, one derivative exhibited an IC50 value of 30.2 nM against FGFR1 .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound derivatives involves various chemical modifications that enhance their biological activity. Structure-activity relationship studies have revealed that specific substitutions at the 4 and 6 positions significantly influence the potency and selectivity of these compounds.

| Compound | Substituent | Target | IC50 Value |

|---|---|---|---|

| Compound A | Nitro group at C4 | IDO1 | 5.3 μM |

| Compound B | Fluorine at C6 | FGFR1 | <4.1 nM |

| Compound C | Piperidine at N4 | PLK4 | Nanomolar range |

This table summarizes key findings from SAR analyses that highlight how different substituents can modulate the activity of indazole derivatives.

Case Studies

Several case studies illustrate the application of this compound in drug development:

Clinical Trials

One notable compound derived from this scaffold has entered clinical trials for patients with BRAFV600-mutant melanoma. It demonstrated well-tolerated doses up to 400 mg twice daily while exhibiting significant antitumor activity .

Preclinical Studies

Preclinical evaluations have shown that certain derivatives effectively suppress tumor growth in mouse models without significant side effects. These studies are crucial for establishing the safety and efficacy profile necessary for further clinical development .

Mecanismo De Acción

The mechanism of action of 4-Amino-6-iodo-1H-indazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune response modulation. By inhibiting IDO1, the compound can enhance the immune system’s ability to target cancer cells. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Bromo-1H-indazol-4-amine

- 6-Chloro-1H-indazol-4-amine

- 6-Fluoro-1H-indazol-4-amine

Uniqueness

4-Amino-6-iodo-1H-indazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s size and electronegativity can affect the compound’s interaction with biological targets, making it distinct from its bromine, chlorine, and fluorine analogs.

Actividad Biológica

4-Amino-6-iodo-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique bicyclic structure that includes an amino group at position 4 and an iodine atom at position 6. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in immune modulation and cancer progression.

- Molecular Formula : CHNI

- Molecular Weight : 244.03 g/mol

- Structure : The compound features a fused benzene and pyrazole ring, contributing to its reactivity and biological interactions.

This compound primarily functions as an IDO1 inhibitor. By inhibiting IDO1, it prevents the conversion of tryptophan to kynurenine, thus enhancing immune responses against tumor cells. This mechanism is particularly relevant in cancer immunotherapy, where modulation of the kynurenine pathway can improve anti-tumor immunity.

Anticancer Properties

Research indicates that this compound exhibits potent anti-proliferative effects against various cancer cell lines. Notably, it has shown effectiveness against human colorectal cancer cells (HCT116) with significant inhibition of cell growth:

The compound has been implicated in promoting apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Other Biological Activities

Beyond its anticancer properties, this compound is under investigation for potential applications in:

- Antimicrobial Activity : Its structural characteristics suggest possible efficacy against various pathogens.

- Anti-inflammatory Effects : The modulation of immune pathways may also confer anti-inflammatory benefits.

Study on Synthesis and Evaluation

A study focused on the synthesis and biological evaluation of indazole derivatives highlighted that compounds similar to this compound demonstrated significant growth inhibitory activity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of this compound suggests favorable bioavailability and stability under laboratory conditions, indicating its potential for further development as a therapeutic agent. These properties are crucial for ensuring effective delivery and sustained action within biological systems .

Propiedades

IUPAC Name |

6-iodo-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMMINIDNWGNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646208 | |

| Record name | 6-Iodo-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-94-8 | |

| Record name | 6-Iodo-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.